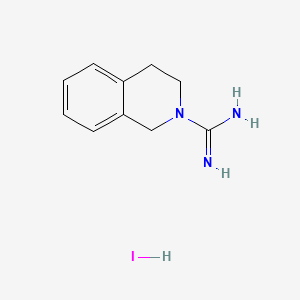
Debrisoquin hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Le débrisoquine est un dérivé de la guanidine et appartient à la classe des médicaments antihypertenseurs.
- Il partage des similitudes avec la guanéthidine, un autre agent antihypertenseur.
- Notamment, le débrisoquine est utilisé pour le phénotypage de l'enzyme CYP2D6, qui joue un rôle crucial dans le métabolisme des médicaments .
Méthodes De Préparation
- Le débrisoquine peut être synthétisé par diverses voies, mais une méthode courante implique la réaction de la guanidine avec un aldéhyde ou une cétone aromatique approprié.
- La production industrielle implique généralement une synthèse chimique, les conditions de réaction spécifiques variant en fonction de la voie de synthèse choisie.
Analyse Des Réactions Chimiques
- Le débrisoquine subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les agents halogénants (par exemple, le chlore ou le brome).
- Les principaux produits formés dépendent des conditions de réaction spécifiques et des substituants présents dans les matières premières.
Applications de la recherche scientifique
- Le débrisoquine a des applications dans plusieurs domaines :
Pharmacologie : Il est utilisé pour le phénotypage du CYP2D6, contribuant à la médecine personnalisée et à la prédiction des réponses aux médicaments.
Biologie : Les chercheurs étudient ses effets sur la libération de neurotransmetteurs et la fonction neuronale.
Médecine : Le rôle du débrisoquine dans le traitement de l'hypertension et ses interactions avec d'autres médicaments présentent un intérêt clinique.
Industrie : Sa synthèse et son potentiel en tant qu'outil pharmacologique sont pertinents dans le développement de médicaments.
Mécanisme d'action
- Le débrisoquine agit au niveau de la jonction neuro-effectrice sympathique en inhibant ou en interférant avec la libération et la distribution de la norépinéphrine.
- Contrairement à certains autres bloqueurs adrénergiques, il n'inhibe pas directement les récepteurs de la norépinéphrine sur les cellules effectrices.
- Au lieu de cela, il entre en compétition avec la norépinéphrine pour son absorption par les transporteurs de norépinéphrine et remplace la norépinéphrine dans les vésicules transmettrices, conduisant à une diminution progressive de la NE dans les terminaisons nerveuses .
Applications De Recherche Scientifique
- Debrisoquin has applications in several fields:
Pharmacology: It is used for phenotyping CYP2D6, aiding in personalized medicine and predicting drug responses.
Biology: Researchers study its effects on neurotransmitter release and neuronal function.
Medicine: Debrisoquin’s role in hypertension treatment and its interactions with other drugs are of clinical interest.
Industry: Its synthesis and potential as a pharmacological tool are relevant in drug development.
Mécanisme D'action
- Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with norepinephrine release and distribution.
- Unlike some other adrenergic blockers, it does not directly inhibit norepinephrine receptors on effector cells.
- Instead, it competes with norepinephrine for uptake by norepinephrine transporters and replaces norepinephrine in transmitter vesicles, leading to gradual NE depletion in nerve endings .
Comparaison Avec Des Composés Similaires
- Le débrisoquine partage la partie guanidine avec des composés comme la guanoxan et le guanadrel.
- Sa particularité réside dans son utilisation pour le phénotypage du CYP2D6 et son mécanisme d'action spécifique .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNBVFWOCFLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
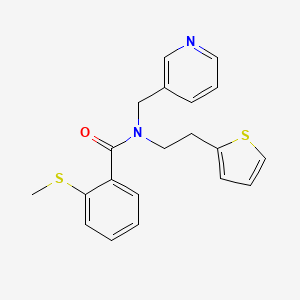
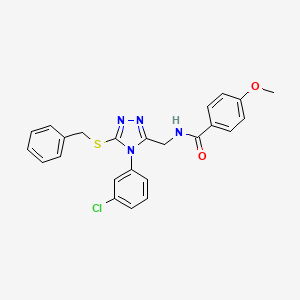
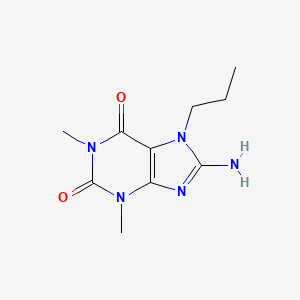
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)
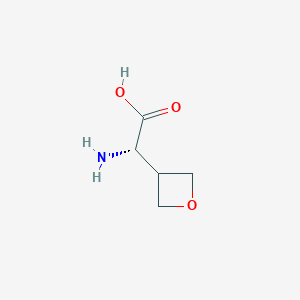
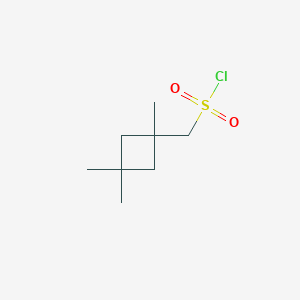
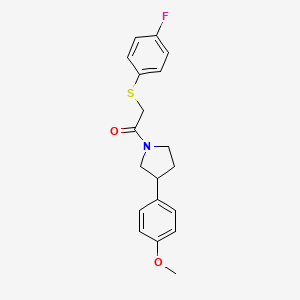
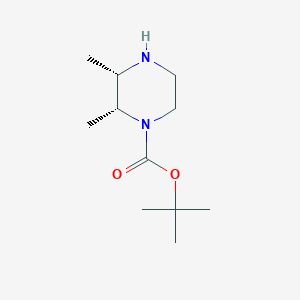
![2-(benzylsulfanyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2487259.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)
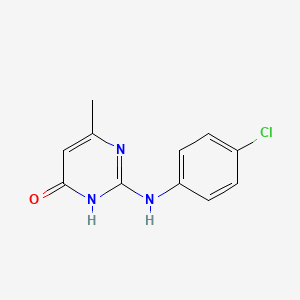
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)
![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)
